3-Cyclohexylazetidine hydrochloride

Description

Overview of Azetidine (B1206935) Ring Systems in Organic Chemistry

Azetidines are a class of organic compounds featuring a four-membered heterocyclic ring containing one nitrogen atom and three carbon atoms. wikipedia.org As saturated nitrogen heterocycles, they are also known as azacyclobutanes. wikipedia.orgrsc.org The structure of the azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain places azetidines between the less stable, more reactive three-membered aziridines and the more stable, less reactive five-membered pyrrolidines. rsc.orgrsc.org This intermediate level of ring strain is a key feature, making the ring stable enough for handling while also being susceptible to unique, strain-driven reactions under specific conditions. rsc.orgresearchwithrutgers.com The reactivity of azetidines, often involving the cleavage of the C-N bond, allows them to serve as versatile synthetic intermediates. rsc.orgclockss.org

The synthesis of the azetidine ring can be challenging due to the energetic barrier of forming a strained four-membered ring. clockss.org Nevertheless, various synthetic methods have been developed, including the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, the reduction of β-lactams (azetidin-2-ones), and cycloaddition reactions. clockss.orgresearchgate.netresearchgate.net

Significance of Substituted Azetidines in Contemporary Chemical Research

Substituted azetidines, where one or more hydrogen atoms on the ring are replaced by other functional groups, are of great importance in medicinal chemistry and organic synthesis. rsc.orgnih.gov The rigid, three-dimensional scaffold provided by the azetidine ring is considered a privileged motif in drug discovery, enabling specific interactions with biological targets. rsc.orgnih.gov This structural feature can lead to improved potency and better pharmacokinetic properties compared to analogues with larger or more flexible ring systems. nih.gov

The incorporation of azetidine rings into molecules is a strategy used to develop new therapeutic agents. lifechemicals.com For instance, substituted azetidines are found in various bioactive compounds and marketed drugs. rsc.orgnih.gov Their utility extends to their role as building blocks for creating structurally diverse compound libraries. clockss.orgsciencedaily.com Researchers in pharmaceutical and biotech companies can utilize these scaffolds to quickly synthesize and test new molecules for activity against a range of diseases. sciencedaily.com The development of novel 3-substituted azetidine derivatives, for example, has been explored for their potential as triple reuptake inhibitors (TRIs) in antidepressant therapy. nih.govacs.org

Contextualization of 3-Cyclohexylazetidine (B13066853) Hydrochloride within Azetidine Chemistry

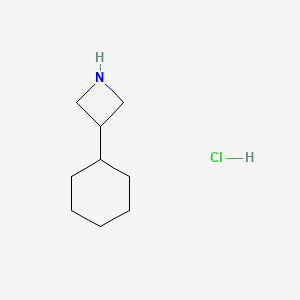

3-Cyclohexylazetidine hydrochloride is a specific substituted azetidine. Its structure consists of a central azetidine ring with a cyclohexyl group attached to the carbon at the 3-position. The "hydrochloride" designation indicates that it is supplied as a salt, formed by the reaction of the basic nitrogen atom in the azetidine ring with hydrochloric acid. This salt form often improves the stability and handling of the compound.

Research Avenues Pertaining to this compound

Research involving this compound primarily focuses on its use as a synthetic building block or scaffold in drug discovery and medicinal chemistry. lifechemicals.comsciencedaily.com Its structure is a valuable starting point for the creation of more complex molecules and chemical libraries. sciencedaily.com

One significant research avenue is the development of novel inhibitors for various biological targets. For example, the 3-substituted azetidine framework is a key component in the design of triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine. nih.govacs.org By using this compound as a precursor, chemists can synthesize a series of analogues with different substituents on the azetidine nitrogen. These new compounds can then be screened for their biological activity and metabolic stability. acs.org The goal of such research is to identify lead compounds with promising therapeutic profiles for conditions like neurological diseases. sciencedaily.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7606-38-4 | labsolu.ca, biosynth.com |

| Molecular Formula | C₉H₁₈ClN | biosynth.com |

| Molecular Weight | 175.7 g/mol | biosynth.com |

| Melting Point | 91 °C | biosynth.com |

| SMILES | C1CC(CC1)C2CNC2.Cl | biosynth.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-cyclohexylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNTOIZZFUXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-38-4 | |

| Record name | 3-cyclohexylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications As a Chemical Building Block in Organic Synthesis

Role in the Modular Assembly of Complex Organic Molecules

The concept of modular synthesis, where complex molecules are assembled from distinct, interchangeable building blocks, has become a cornerstone of modern synthetic strategy. caltech.edu 3-Cyclohexylazetidine (B13066853) hydrochloride is well-suited for this approach due to its defined points of chemical reactivity. The secondary amine of the azetidine (B1206935) ring, once liberated from its hydrochloride salt, provides a nucleophilic handle for a variety of coupling reactions. This allows for the straightforward attachment of a wide range of substituents, enabling the systematic variation of one part of the molecule while keeping the core azetidine and cyclohexyl groups constant.

This modularity is particularly valuable in medicinal chemistry, where the ability to rapidly generate analogues of a lead compound is crucial for structure-activity relationship (SAR) studies. For instance, the nitrogen atom can be acylated, alkylated, or engaged in reductive amination reactions, each introducing a new "module" to the core structure. The cyclohexyl group, while generally less reactive, provides a significant lipophilic contribution, which can be crucial for modulating the pharmacokinetic properties of the final molecule. The inherent strain of the azetidine ring can also be harnessed in ring-opening reactions, further expanding the diversity of accessible structures from this single building block. chemrxiv.org

Synthesis of Nitrogen-Containing Heterocycles and Derivatives

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central focus of organic chemistry. nih.govmsesupplies.com 3-Cyclohexylazetidine hydrochloride serves as an excellent precursor for a variety of more complex nitrogenous ring systems. The reactivity of the azetidine ring allows it to participate in various ring-expansion and annulation reactions.

For example, the N-H bond of the free azetidine can be functionalized with a group containing a latent electrophile. Subsequent intramolecular cyclization can lead to the formation of fused bicyclic systems, such as pyrrolizidines or indolizidines, which are common motifs in alkaloids. Alternatively, intermolecular reactions, such as [3+2] cycloadditions with dipolarophiles, can be envisioned, leading to the formation of five-membered heterocyclic rings appended to the azetidine core. The versatility of this building block allows for the creation of a diverse array of nitrogenous compounds, as illustrated in the following table.

| Starting Material | Reaction Type | Resulting Heterocycle | Potential Significance |

| 3-Cyclohexylazetidine | N-alkylation with a halo-ketone followed by intramolecular cyclization | Fused bicyclic heterocycle (e.g., a pyrrolizidine (B1209537) derivative) | Core structures of various natural products and biologically active molecules. |

| 3-Cyclohexylazetidine | Reaction with a 1,3-dicarbonyl compound | Fused dihydropyridine (B1217469) derivative | Precursors to compounds with a wide range of pharmacological activities. |

| 3-Cyclohexylazetidine | N-acylation with an acrylic acid derivative followed by intramolecular Michael addition | Bicyclic lactam | Important scaffolds in medicinal chemistry, including beta-lactam antibiotics. |

Precursor for Advanced Chemical Scaffolds

A "scaffold" in medicinal chemistry refers to the core molecular framework of a compound. researchgate.net The development of novel scaffolds is a key strategy for exploring new areas of chemical space and identifying compounds with novel biological activities. This compound, with its three-dimensional structure imparted by the cyclohexyl group and the puckered azetidine ring, is an attractive precursor for advanced, sp³-rich scaffolds. These types of scaffolds are increasingly sought after in drug discovery as they can provide better spatial orientation of functional groups for interaction with biological targets compared to flat, aromatic systems.

The azetidine ring can be opened under various conditions to generate linear amino alcohols or other difunctionalized intermediates. These intermediates can then be subjected to further cyclization reactions to form larger, more complex heterocyclic systems. For example, reductive ring-opening could yield a γ-amino alcohol, which could then be used as a building block for the synthesis of piperidines, morpholines, or other six-membered heterocycles. The cyclohexyl group remains as a key substituent, influencing the conformational preferences of the resulting scaffold.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.govwikipedia.orgnumberanalytics.com The principles of combinatorial synthesis rely on the use of a central scaffold to which a variety of building blocks can be attached in a systematic manner. youtube.com this compound is an ideal candidate for a scaffold in combinatorial library synthesis.

Using solid-phase synthesis, the azetidine nitrogen can be attached to a resin support. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of washing the resin. A variety of substituents can then be introduced at the 3-position or by derivatization of the nitrogen before or after cleavage from the resin. This approach enables the automated synthesis of thousands of distinct compounds, each featuring the 3-cyclohexylazetidine core but with different peripheral functional groups. Such libraries are invaluable for high-throughput screening campaigns in the pharmaceutical industry.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, often with complex and three-dimensional architectures. nih.govfrontiersin.orgnih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS seeks to explore a wide range of chemical space. The use of strained rings, such as azetidines, is a common tactic in DOS because the release of ring strain can drive reactions that lead to significant increases in molecular complexity.

Starting from this compound, a variety of synthetic pathways can be envisioned that lead to a diverse set of molecular scaffolds. For example, different reaction conditions could be applied to induce either ring-opening, ring-expansion, or functionalization of the existing ring. This "skeletal diversity" is a key goal of DOS. The following table illustrates how different reaction pathways starting from a common azetidine intermediate can lead to a diverse set of molecular frameworks.

| Azetidine Intermediate | Reaction Pathway | Resulting Scaffold Type |

| N-protected 3-cyclohexylazetidine | Ring-opening metathesis | Macrocyclic amine |

| N-activated 3-cyclohexylazetidine | Rearrangement (e.g., with a Lewis acid) | Substituted pyrrolidine |

| 3-Cyclohexylazetidine | [3+2] Cycloaddition with an alkyne | Spirocyclic pyrroline |

Utilization in the Construction of Molecular Architectures (e.g., Organic Frameworks, Supra-Molecular Complexes)

The principles of molecular recognition and self-assembly that govern supramolecular chemistry can be leveraged to create highly ordered molecular architectures, such as metal-organic frameworks (MOFs) and other supramolecular complexes. nih.gov While less explored for simple azetidines, the potential exists for this compound to be incorporated into such structures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Cyclohexylazetidine (B13066853) hydrochloride, NMR is crucial for confirming the connectivity of the cyclohexyl and azetidine (B1206935) rings and for determining the stereochemical arrangement of the substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Expected ¹H NMR Data for 3-Cyclohexylazetidine hydrochloride:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Azetidine CH₂ (adjacent to N) | 3.5 - 4.5 | Multiplet | |

| Azetidine CH | 3.0 - 4.0 | Multiplet | |

| Cyclohexyl CH (methine) | 1.5 - 2.5 | Multiplet | |

| Cyclohexyl CH₂ | 0.8 - 2.0 | Multiplet | |

| NH₂⁺ (azetidinium) | 8.0 - 10.0 | Broad Singlet |

Note: The expected values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For instance, the carbons of the azetidine ring, being attached to a nitrogen atom, would appear at a higher chemical shift compared to the aliphatic carbons of the cyclohexyl ring.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Azetidine C (adjacent to N) | 50 - 65 |

| Azetidine C (methine) | 35 - 50 |

| Cyclohexyl C (methine) | 30 - 45 |

| Cyclohexyl C | 20 - 35 |

Note: The expected values are estimates and can vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, confirming the connectivity within the azetidine and cyclohexyl rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete assignment of the carbon skeleton.

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the spatial proximity of protons. This is particularly useful in determining the relative stereochemistry of the cyclohexyl group with respect to the azetidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, C-H bonds of the aliphatic rings, and C-N bonds.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Ammonium salt) | 2400 - 2800 | Stretching (broad) |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-N | 1000 - 1250 | Stretching |

The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of an amine hydrochloride, resulting from the stretching vibrations of the N-H bonds in the azetidinium cation. The sharp peaks between 2850 cm⁻¹ and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl and azetidine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds like this compound. In the positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, where M is the free base (3-Cyclohexylazetidine). The mass of this ion would allow for the confirmation of the molecular formula.

Expected ESI-MS Data for this compound:

| Ion | Expected m/z |

| [C₉H₁₇N + H]⁺ | 140.1434 |

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. The fragmentation would likely involve the cleavage of the azetidine ring and the loss of neutral fragments from the cyclohexyl ring, providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would be used to confirm the elemental composition of the protonated molecule, [C₉H₁₇N + H]⁺.

However, specific experimental HRMS data, including the measured exact mass and the resulting mass error in parts-per-million (ppm), are not available in the reviewed literature. A theoretical analysis is presented below for reference.

Table 1: Theoretical HRMS Data for the 3-Cyclohexylazetidine Cation

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₉H₁₈N⁺ |

| Exact Mass (Monoisotopic) | 140.1434 u |

| Nominal Mass | 140 u |

Note: This table represents calculated values, not experimental findings.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A typical analysis would involve a reversed-phase column (such as a C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Despite the suitability of this technique, no specific, validated HPLC methods detailing parameters such as column type, mobile phase composition, flow rate, or retention time for this compound have been published in the accessible scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of the hydrochloride salt, analysis of this compound would typically require either conversion to its more volatile free base form (3-Cyclohexylazetidine) or a chemical derivatization step.

No published GC-MS methods or corresponding mass spectra for this compound or its free base were found. Such a study would provide valuable information on its fragmentation patterns, aiding in structural confirmation.

Advanced Spectroscopic Methods

Advanced spectroscopic techniques can provide deeper insights into the electronic structure and properties of a molecule.

For a simple saturated aliphatic amine like 3-Cyclohexylazetidine, significant absorption in the standard UV-Vis region (200-800 nm) is not expected, as it lacks chromophores. Any absorbance would likely occur below 220 nm. Furthermore, techniques like Magnetic Circular Dichroism (MCD) and Electron Spin Resonance (ESR) spectroscopy are not applicable, as the compound is not a chromophore and does not possess unpaired electrons (i.e., it is not a radical). No experimental data using these advanced methods for this compound have been reported.

Theoretical and Computational Investigations of Azetidine Systems

Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Stability

The four-membered ring of azetidine is characterized by significant angle and torsional strain, which is a primary determinant of its chemical reactivity. rsc.org Quantum chemical calculations are crucial for quantifying this ring strain energy (RSE) and understanding the factors that influence the ring's stability.

Computational methods, such as those based on Density Functional Theory (DFT) like M06-2X, and high-level ab initio methods like DLPNO–CCSD(T), are employed to calculate RSE. srce.hrnih.gov This is often achieved by using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, allowing for the cancellation of errors and a reliable estimation of strain energy. For the parent azetidine, these calculations provide a quantitative measure of the energy stored in the ring compared to an analogous acyclic amine.

A key factor influencing the stability of substituted azetidines is the pKa of the ring nitrogen. The propensity for protonation dictates the molecule's susceptibility to acid-mediated ring-opening decomposition. nih.gov Computational studies have shown that substituents on the nitrogen or the ring can significantly alter this basicity. For instance, attaching the azetidine nitrogen to conjugated heteroaryl systems can substantially lower its pKa, thereby increasing the molecule's stability in acidic conditions by disfavoring the initial protonation step required for decomposition. nih.gov

Table 1: Calculated and Measured pKa Values for N-Aryl Azetidine Derivatives This table illustrates the influence of N-substituents on the basicity of the azetidine nitrogen, a key determinant of stability. A lower pKa indicates reduced basicity and generally higher stability against acid-mediated ring-opening.

| Compound | N-Substituent | Calculated Azetidine pKa (cpKa) | Measured Azetidine pKa | Stability at pH 1.8 |

|---|---|---|---|---|

| 1 | 2-Pyridyl | -1.1 | Not Measured | Stable |

| 2 | 5-Pyrimidinyl | -3.7 | Not Measured | Stable |

| 3 | 2-Pyrazinyl | -4.0 | Not Measured | Stable |

| 4 | Phenyl | 2.9 | 4.3 | Decomposes |

Data sourced from reference nih.gov.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (FMOs), is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical parameter derived from these calculations; it serves as an indicator of kinetic stability and chemical reactivity. aimspress.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov

For azetidine systems, DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net In the case of 3-Cyclohexylazetidine (B13066853) hydrochloride, the HOMO would likely be localized around the nitrogen atom and the sigma bonds of the rings, while the LUMO would be an anti-bonding orbital. The presence of the cyclohexyl group, being an electron-donating alkyl group, would be expected to raise the energy of the HOMO slightly compared to an unsubstituted azetidine. The protonation of the nitrogen in the hydrochloride salt would significantly lower the energy of both the HOMO and LUMO and increase the HOMO-LUMO gap, reflecting the increased stability of the protonated amine.

Table 2: Conceptual HOMO-LUMO Analysis for Azetidine Derivatives This table provides a conceptual overview of how different factors affect frontier orbital energies and the resulting chemical properties.

| Molecule/State | Key Feature | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Implied Reactivity/Stability |

|---|---|---|---|---|---|

| Azetidine | Parent Ring | Baseline | Baseline | Moderate | Moderately Reactive |

| N-Aryl Azetidine | N-conjugation | Lowered | Lowered | Varies (often smaller) | More reactive in cycloadditions |

| 3-Cyclohexylazetidine | Alkyl substituent | Raised | Slightly Raised | Moderate | Nucleophilic at Nitrogen |

| 3-Cyclohexylazetidine HCl | N-protonation | Significantly Lowered | Significantly Lowered | Large | Kinetically Stable, Low Nucleophilicity |

This is a conceptual table based on principles from references aimspress.comnih.gov.

Conformational Analysis and Molecular Dynamics Simulations

The azetidine ring is not planar but exists in a puckered conformation to relieve torsional strain. The degree of puckering and the orientation of substituents are critical for how the molecule interacts with biological targets like enzymes or receptors. Conformational analysis, using computational methods, explores the potential energy surface of the molecule to identify low-energy, stable conformations.

For a molecule like 3-Cyclohexylazetidine, a key conformational question is the relative orientation of the cyclohexyl group with respect to the azetidine ring (axial vs. equatorial). Quantum chemical calculations can determine the energy difference between these conformers, predicting the most stable arrangement.

Molecular dynamics (MD) simulations provide a more dynamic picture. researchgate.net By simulating the movements of atoms over time, MD can reveal the conformational flexibility of the azetidine ring and its substituents. In the context of drug design, MD simulations are used to model the binding of an azetidine-containing ligand to its protein target, providing insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that contribute to binding affinity. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. Calculations can predict vibrational frequencies (Infrared and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a molecule like 3-Cyclohexylazetidine hydrochloride.

Furthermore, theoretical calculations are invaluable for elucidating reaction mechanisms. By mapping the energy profile of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This has been applied to various reactions that form or functionalize azetidines. For example, computational studies have been used to:

Investigate the regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, showing that the transition state leading to the azetidine product is energetically favored. frontiersin.org

Model the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which represents a direct route to functionalized azetidines. rsc.orgnih.govnih.gov

Understand the mechanism of palladium-catalyzed C(sp³)–H amination for synthesizing azetidines. rsc.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to find a statistical correlation between a molecule's structure and its experimentally measured reactivity or biological activity. chemrxiv.orgnih.gov These models use "molecular descriptors"—numerical values derived from the chemical structure, such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, or topological indices.

In the context of azetidines, QSRR models can be developed to:

Predict the inhibitory potency of a series of azetidine derivatives against a specific enzyme.

Estimate the reaction yield or rate for a particular synthetic transformation across a range of substrates. mit.edu

Predict chromatographic retention times for analytical purposes. mdpi.com

By establishing a reliable QSRR, researchers can computationally screen virtual libraries of yet-to-be-synthesized azetidine derivatives to prioritize candidates that are most likely to exhibit the desired reactivity or biological effect. chemrxiv.orgmit.edu This data-driven approach significantly accelerates the discovery process by focusing synthetic efforts on the most promising compounds.

Rational Design of Novel Azetidine Derivatives

The ultimate goal of these theoretical and computational investigations is the rational design of new molecules with improved properties. The insights gained from studies on ring strain, electronic structure, conformation, and reactivity provide a powerful platform for designing novel azetidine derivatives.

For example, computational modeling and docking studies can guide the modification of an azetidine-based lead compound to enhance its binding to a biological target. This was demonstrated in the development of:

GABA Uptake Inhibitors : Where azetidine derivatives were designed as conformationally constrained analogs of GABA or β-alanine. nih.gov

Antitumor Agents : Novel chiral azetidin-2-one (B1220530) derivatives were designed as tubulin polymerization inhibitors, with computational studies helping to understand structure-activity relationships. nih.gov

STAT3 Inhibitors : The replacement of a proline ring with an azetidine ring led to a new class of potent STAT3 inhibitors with sub-micromolar potency, marking a significant advance for this class of anticancer targets. acs.org

This design process is iterative: computational models predict promising structures, which are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a cycle of design and discovery that is more efficient and targeted than traditional trial-and-error approaches. mit.edu

Future Directions in 3 Cyclohexylazetidine Hydrochloride Research

Development of More Efficient and Sustainable Synthetic Routes

Catalytic Approaches: The development of novel catalytic systems, including those based on transition metals or organocatalysts, could significantly shorten synthetic sequences and improve atom economy. For instance, the catalytic C-H activation of readily available starting materials could provide a more direct route to the azetidine (B1206935) core.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of 3-cyclohexylazetidine (B13066853) hydrochloride could lead to higher throughput and reduced waste generation.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The identification or engineering of enzymes capable of catalyzing key steps in the synthesis of 3-cyclohexylazetidine hydrochloride could offer a highly selective and sustainable alternative to conventional chemical methods.

Exploration of Novel Reactivity and Functionalization Strategies

The strained azetidine ring of this compound is a key feature that imparts unique reactivity. Future research will likely focus on exploring and exploiting this reactivity to develop novel functionalization strategies.

Ring-Opening Reactions: The selective ring-opening of the azetidine core can provide access to a diverse range of functionalized acyclic amines. The development of new reagents and conditions for controlled ring-opening will be a key area of investigation.

C-H Functionalization: The direct functionalization of the C-H bonds of the cyclohexyl ring or the azetidine core would provide a powerful tool for rapidly increasing the molecular complexity of this compound derivatives.

[2+2] Cycloadditions: The azetidine ring can participate in cycloaddition reactions, providing a route to more complex polycyclic structures. The exploration of novel cycloaddition partners and reaction conditions will be a fruitful area of research.

Application in Emerging Areas of Organic and Materials Chemistry

The unique properties of this compound make it an attractive building block for the development of new materials with tailored properties.

Polymers and Dendrimers: The incorporation of the 3-cyclohexylazetidine moiety into polymer backbones or as peripheral groups on dendrimers could lead to materials with interesting thermal, mechanical, and self-assembly properties.

Organic Electronics: Azetidine-containing compounds have shown promise in the field of organic electronics. The synthesis and characterization of novel this compound derivatives for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is a promising area of research.

Supramolecular Chemistry: The ability of the azetidine nitrogen to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for the construction of complex supramolecular assemblies.

Advanced Spectroscopic and Computational Studies for Deeper Understanding

A deeper understanding of the structure, bonding, and reactivity of this compound is crucial for its rational design and application. Advanced spectroscopic and computational techniques will play a key role in this endeavor.

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of functional groups and information about bond vibrations. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| X-ray Crystallography | Precise three-dimensional structure of the molecule in the solid state. |

Computational methods , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and reaction mechanisms of this compound. nih.gov These studies can complement experimental data and guide the design of new experiments. nih.gov

Design and Synthesis of Complex Molecules Utilizing this compound as a Core Structure

The ultimate goal of much of the research on this compound is its application in the synthesis of complex, biologically active molecules. Future work will focus on the design and synthesis of novel compounds with potential applications in medicine and agriculture.

Medicinal Chemistry: The azetidine scaffold is a common motif in many biologically active compounds. The use of this compound as a starting material for the synthesis of new drug candidates is a major focus of current and future research.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is an ongoing challenge. The unique structural features of this compound make it an attractive scaffold for the discovery of new agrochemicals.

Q & A

Basic Research Questions

Q. How can 3-cyclohexylazetidine hydrochloride be reliably identified and characterized in experimental settings?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the cyclohexyl and azetidine ring structures.

- HPLC with a C18 reverse-phase column (e.g., 5 μm particle size, 250 mm length) to verify purity ≥98% .

- Mass spectrometry (MS) for molecular weight confirmation (C₉H₁₈ClN, F.W. 175.7 g/mol) .

- Key Parameters : Compare retention times and spectral data against certified reference standards.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear tight-sealing safety goggles, nitrile gloves, and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Storage : Store at -20°C in airtight containers to prevent degradation; avoid long-term storage due to instability risks .

- Waste Disposal : Segregate waste and collaborate with certified biohazard disposal companies to comply with environmental regulations .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Azetidine Ring Formation : Use reductive amination of cyclohexanone with azetidine precursors under acidic conditions.

- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ethanol, followed by crystallization .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and confirm yield through gravimetric analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS .

- Data Reconciliation : Compare batch-specific certificates of analysis (CoA) to identify environmental factors (e.g., humidity, light) affecting stability .

- Case Example : A 2023 study on fluorexetamine hydrochloride showed 5-year stability at -20°C, suggesting similar protocols for azetidine analogs .

Q. What advanced analytical strategies can differentiate this compound from structurally similar arylcyclohexylamines?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column to distinguish enantiomers, if applicable.

- X-ray Crystallography : Resolve crystal lattice structures to confirm the absence of halogen substitutions (e.g., fluorine in 3-fluoro analogs) .

Q. How can researchers design experiments to study the pharmacological interactions of this compound with neuronal receptors?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., NMDA receptor antagonism) with tritiated MK-801 as a competitive ligand.

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM in triplicate to calculate IC₅₀ values .

- Data Interpretation : Compare results to known arylcyclohexylamines (e.g., 3-methyl PCP hydrochloride) to infer mechanistic pathways .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.